1-(5-bromothiophen-2-yl)propan-1-one CAS 32412-39-8
1-(5-bromothiophen-2-yl)propan-1-one CAS 32412-39-8
An In-Depth Technical Guide to 1-(5-bromothiophen-2-yl)propan-1-one (CAS 32412-39-8)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(5-bromothiophen-2-yl)propan-1-one, a key heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. We will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights into its utility.
Core Compound Profile & Physicochemical Properties
1-(5-bromothiophen-2-yl)propan-1-one (CAS No. 32412-39-8) is a substituted thiophene derivative that serves as a versatile intermediate in organic synthesis.[1][2] The presence of a bromine atom, a reactive ketone group, and an electron-rich thiophene ring provides multiple sites for molecular elaboration, making it a valuable scaffold in the development of complex bioactive molecules and functional materials.[2][3]
Table 1: Physicochemical Properties of 1-(5-bromothiophen-2-yl)propan-1-one
| Property | Value | Source |
| CAS Number | 32412-39-8 | [4][5] |
| Molecular Formula | C₇H₇BrOS | [4][6] |
| Molecular Weight | 219.10 g/mol | [4][6] |
| Appearance | Yellow to brown solid | [1][4] |
| Melting Point | 57 °C | [7] |
| Boiling Point | 291.2 °C at 760 mmHg | [1][2] |
| Density | ~1.53 g/cm³ | [1][2] |
| LogP | 3.10 | [1] |
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and industrially relevant synthesis of 1-(5-bromothiophen-2-yl)propan-1-one is the Friedel-Crafts acylation of 2-bromothiophene.[4] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.
Mechanism & Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion from propionyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The AlCl₃ coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its departure to generate the resonance-stabilized acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The acylation occurs preferentially at the C5 position if the C2 position is occupied (as in 2-substituted thiophenes), but in the case of unsubstituted thiophene, acylation favors the C2 position. For 2-bromothiophene, the electrophilic attack occurs at the C5 position due to the directing effect of the bromine atom and the higher reactivity of the α-positions of the thiophene ring. A final deprotonation step restores aromaticity and yields the target ketone.
Caption: Friedel-Crafts Acylation Synthesis Workflow.
Validated Experimental Protocol
This protocol is adapted from a standard literature procedure with a reported yield of 95%.[4]
Materials:
-
2-Bromothiophene (1.0 eq, 184 mmol, 30 g)
-
Propionyl chloride (1.0 eq, 184 mmol, 17.02 g)
-
Aluminum chloride (AlCl₃) (1.2 eq, 221 mmol, 29.44 g)
-
1,2-Dichloroethane (EDC) or Dichloromethane (DCM) (300 mL)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Suspension: To a flask containing 1,2-dichloroethane (300 mL), add aluminum chloride (29.44 g) under an inert atmosphere (e.g., nitrogen). Cool the stirred suspension to 0°C using an ice bath.
-
Acylium Ion Formation: Slowly add propionyl chloride (17.02 g) to the suspension. Stir the reaction mixture at 0°C for 20-30 minutes. Causality Insight: Pre-mixing the Lewis acid and acyl chloride allows for the formation of the active electrophile before the introduction of the nucleophilic substrate, ensuring an efficient reaction.
-
Nucleophilic Attack: Add 2-bromothiophene (30 g) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a 20% ethyl acetate in hexane mobile phase. The product should have an Rf value of approximately 0.4.[4]
-
Work-up: Once the reaction is complete, carefully quench the mixture by pouring it into ice-water. Extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The reported purity is often sufficient for subsequent steps, yielding a brown solid.[4]
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a self-validating system where the data from each analysis must be consistent with the proposed structure.
Caption: Integrated Workflow for Structural Validation.
¹H NMR Spectroscopy
Proton NMR provides precise information about the electronic environment and connectivity of hydrogen atoms in the molecule. The expected signals for 1-(5-bromothiophen-2-yl)propan-1-one are consistent with literature data.[4]
Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| 7.79 ppm | Doublet (d) | 1H | Thiophene H (C4) | Deshielded by the adjacent electron-withdrawing ketone and bromine. Coupled to H at C3. |
| 7.38 ppm | Doublet (d) | 1H | Thiophene H (C3) | Coupled to H at C4. |
| 2.95 ppm | Quartet (q) | 2H | Methylene (-CH₂-) | Adjacent to the carbonyl group and coupled to the methyl protons. |
| 1.07 ppm | Triplet (t) | 3H | Methyl (-CH₃) | Coupled to the adjacent methylene protons. |
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LCMS) confirms the molecular weight of the compound. The presence of bromine is readily identified by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Calculated Mass: 217.94 g/mol (for C₇H₇⁷⁹BrOS)[4]
-
Observed Mass: A prominent peak around m/z 220.80 [M+2]⁺ is typically observed, confirming the presence of a single bromine atom.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For this molecule, the most characteristic absorption would be a strong C=O stretch from the ketone, typically appearing in the range of 1660-1680 cm⁻¹.
Reactivity and Application in Drug Discovery
1-(5-bromothiophen-2-yl)propan-1-one is a valuable starting material for creating more complex molecules.[2] Its ketone functionality is a handle for reactions like aldol condensations, while the bromo-thiophene core is a common pharmacophore and a site for cross-coupling reactions.
Key Application: Synthesis of Thiophene-Chalcones
A primary application is the synthesis of chalcones, which are α,β-unsaturated ketones. These scaffolds are prevalent in natural products and are known for a wide range of pharmacological activities.[8][9] The synthesis is typically a base-catalyzed Claisen-Schmidt condensation between 1-(5-bromothiophen-2-yl)propan-1-one and an appropriate aldehyde.
Representative Reaction Scheme: The reaction of 1-(5-bromothiophen-2-yl)propan-1-one with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in the presence of a base like potassium hydroxide (KOH) in ethanol yields the corresponding chalcone derivative.[9] These chalcones have been investigated as precursors for molecules with potential applications as monoamine oxidase (MAO) inhibitors and for their non-linear optical properties.[3][10]
Caption: Derivatization Pathway to Bioactive Chalcones.
Safety and Handling
While a comprehensive toxicological profile is not widely published, related compounds and standard laboratory practice dictate that 1-(5-bromothiophen-2-yl)propan-1-one should be handled with care.[11] It is classified as an irritant.[7]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
1-(5-bromothiophen-2-yl)propan-1-one is a high-value chemical intermediate whose utility is rooted in its straightforward synthesis and versatile reactivity. The combination of a ketone handle and a bromo-thiophene core makes it an essential building block for constructing diverse molecular architectures, particularly in the discovery of novel therapeutics and advanced organic materials. The robust synthesis and clear analytical validation pathways ensure its reliable application in demanding research and development environments.
References
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2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - Journal of Molecular Structure. [Link]
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